Ethyl 4-(1-naphthyl-2,5-dioxoazolidin-3-yl)piperazinecarboxylate
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Overview
Description
It belongs to the class of azolidinone derivatives and contains a piperazine ring. The compound’s systematic name is ethyl 4-({1-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-(2-ethoxy-2-oxoethoxy)-4-oxo-1,4-dihydro-2-pyridinyl}methyl)-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, including 1-naphthylamine , ethyl 4-(2-oxo-2-ethoxyethyl)piperazine-1-carboxylate , and 2,4-thiazolidinedione . The reaction proceeds through several steps, including cyclization and esterification, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(1-naphthyl-2,5-dioxoazolidin-3-yl)piperazinecarboxylate is C22H30N4O8S . It has a molar mass of approximately 510.56 g/mol . The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups and rings .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions can modify its structure and properties, leading to potential applications in medicinal chemistry or material science .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
ethyl 4-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-2-28-21(27)23-12-10-22(11-13-23)18-14-19(25)24(20(18)26)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,18H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVHNKRNVFYEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
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